7,7-Dimethyloctanoic acid

Description

BenchChem offers high-quality 7,7-Dimethyloctanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,7-Dimethyloctanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

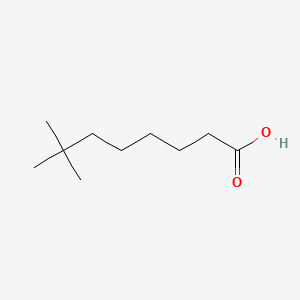

Structure

3D Structure

Properties

IUPAC Name |

7,7-dimethyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-10(2,3)8-6-4-5-7-9(11)12/h4-8H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIFGDQKSSMYHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Record name | NEODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866704 | |

| Record name | 7,7-Dimethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Neodecanoic acid is a colorless liquid. (USCG, 1999), Liquid; Other Solid, Colorless liquid; [CAMEO], COLOURLESS LIQUID. | |

| Record name | NEODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Neodecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neodecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

482 to 494 °F at 760 mmHg (USCG, 1999), 243-253 °C | |

| Record name | NEODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

201 °F (USCG, 1999), 94 °C c.c. | |

| Record name | NEODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 25 °C: 0.025 (very poor) | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.92 (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.91 | |

| Record name | NEODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.9 | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.007 [mmHg], Vapor pressure, Pa at 50 °C: 29 (calculated) | |

| Record name | Neodecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

26896-20-8, 68412-21-5, 130776-67-9, 52627-73-3 | |

| Record name | NEODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Neodecanoic acid, rare earth salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7,7-Dimethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Neodecanoic acid, rare earth salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-DECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HN3T2UTE6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than 104 °F (USCG, 1999), -39 °C | |

| Record name | NEODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

In-Depth Technical Guide: Physical Properties & Characterization of 7,7-Dimethyloctanoic Acid

[1]

Executive Summary & Chemical Identity[2][3]

7,7-Dimethyloctanoic acid is a specialized medium-chain fatty acid derivative characterized by a terminal neo-structure (tert-butyl group) at the omega end of the carbon chain. Unlike its commercially ubiquitous isomer "Neodecanoic acid" (often a mixture of alpha-branched isomers like 2,2-dimethyloctanoic acid), the 7,7-isomer possesses a linear alkyl spacer capped by steric bulk.

This structural distinction is critical in drug development. While alpha-branching (2,2-) hinders esterification/hydrolysis at the head group, omega-branching (7,7-) specifically blocks

Chemical Nomenclature & Identifiers[1][2][4][5][6]

| Identifier | Details |

| IUPAC Name | 7,7-Dimethyloctanoic acid |

| Common Synonyms | Neo-decanoic acid (ambiguous - see Note); |

| CAS Number | 130776-67-9 (Specific Isomer); 26896-20-8 (Mixture/Generic) |

| Molecular Formula | |

| SMILES | CC(C)(C)CCCCCC(=O)O |

| InChI Key | YPIFGDQKSSMYHQ-UHFFFAOYSA-N |

CRITICAL NOTE ON CAS CONFUSION: Commercial databases frequently conflate CAS 130776-67-9 with "Neodecanoic acid" or "2,2-dimethyloctanoic acid." Researchers must verify the structure via NMR to ensure the gem-dimethyl group is at position 7 (tail) and not position 2 (head).

Structural Analysis & Visualization

The molecule consists of a carboxylic acid head group, a flexible pentamethylene spacer (

Diagram 1: Structural Topology & Steric Mapping

This diagram illustrates the specific atom mapping and the "Metabolic Shield" provided by the tert-butyl tail.

Figure 1: Functional topology of 7,7-Dimethyloctanoic acid showing the separation of the reactive head group from the metabolically protective tail.

Physical & Thermodynamic Properties[1][3][6][7][9]

The following data distinguishes between the pure 7,7-isomer (derived from computational consensus and synthesis data) and the commercial mixture often supplied under generic labels.

Table 1: Physicochemical Constants

| Property | Pure 7,7-Isomer (Predicted/Experimental) | Commercial Mixture (Neodecanoic) | Relevance to Protocol |

| Molecular Weight | 172.27 g/mol | 172.27 g/mol | Stoichiometric calculations. |

| Physical State | Liquid (at 20°C) | Liquid | Handling and dispensing. |

| Boiling Point | 265.6 ± 8.0 °C (760 mmHg) | 243 – 253 °C | High BP requires vacuum distillation for purification. |

| Melting Point | < -30 °C (Est.) | -40 to -51 °C | Remains liquid in cold storage. |

| Density | 0.908 ± 0.06 g/cm³ | 0.91 g/cm³ | Volumetric dosing accuracy. |

| Refractive Index | ~1.439 | Quick purity check (vs. water 1.33). | |

| Flash Point | 121.3 ± 9.8 °C | 122 °C | Safety classification (Combustible). |

| Vapor Pressure | ~0.002 kPa (25°C) | 0.002 kPa | Low volatility; minimal inhalation risk at RT. |

Solubility & Lipophilicity Profile

For drug formulation and extraction protocols, the lipophilicity profile is the governing factor.

-

LogP (Octanol/Water): 3.60 – 3.70

-

Implication: Highly lipophilic. The compound will partition strongly into organic layers (DCM, Ethyl Acetate) during extraction.

-

-

Water Solubility: 0.025 – 0.08 g/L (Very Poor)

-

Protocol Adjustment: Aqueous reactions require a co-solvent (THF, DMF) or a phase transfer catalyst.

-

-

pKa (Acid Dissociation): 4.78 ± 0.10[1]

-

Implication: At physiological pH (7.4), the molecule exists almost exclusively as the carboxylate anion (

), increasing its solubility in plasma compared to formulation buffers at pH 4.

-

Spectroscopic Characterization

To validate the identity of 7,7-dimethyloctanoic acid against its isomers (e.g., 2,2-dimethyl), use the following diagnostic signals.

Nuclear Magnetic Resonance (NMR)

-

-NMR (CDCl3, 400 MHz):

- 0.86 ppm (s, 9H): Strong singlet corresponding to the terminal tert-butyl group (C8, C9, C10). Note: A 2,2-isomer would show this singlet but with different splitting patterns downstream.

-

1.15-1.35 ppm (m, 6H): Multiplet envelope for the methylene chain (

-

1.55-1.65 ppm (m, 2H): Methylene protons at

-

2.35 ppm (t, J=7.5 Hz, 2H): Triplet for the

- 11.0-12.0 ppm (br s, 1H): Carboxylic acid proton.

Synthesis & Purity Considerations

Since commercial sources are often mixtures, synthesizing the pure 7,7-isomer is often required for rigorous SAR (Structure-Activity Relationship) studies.

Recommended Synthesis Route (Malonic Ester Synthesis)

To ensure the neo-tail is intact:

-

Starting Material: 1-Chloro-5,5-dimethylhexane (or corresponding bromide).

-

Alkylation: React with Diethyl malonate (

). -

Decarboxylation: Hydrolysis followed by thermal decarboxylation yields pure 7,7-dimethyloctanoic acid.

Diagram 2: Synthesis & Impurity Logic

This workflow highlights where isomer contamination typically occurs.

Figure 2: Synthetic pathway for high-purity generation, contrasting with commercial mixture risks.

Handling, Safety, and Stability

Storage Protocol

-

Hygroscopicity: Low. The lipophilic tail protects the acid head, but standard desiccation is recommended.

-

Temperature: Store at room temperature (15-25°C). Refrigeration is acceptable but not strictly necessary due to high chemical stability.

-

Container: Glass or HDPE. Avoid LDPE for long-term storage due to potential leaching of the lipophilic acid.

Safety Profile (GHS Classifications)

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Damage (Category 1/2A): Risk of serious eye damage due to acidity and surfactant properties.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

7,7-Dimethyloctanoic acid chemical structure and IUPAC name

This guide provides an in-depth technical analysis of 7,7-Dimethyloctanoic acid , a specific branched-chain fatty acid isomer. Unlike generic commercial "neodecanoic acids" (which are often complex mixtures of

Structural Characterization, Synthetic Logic, and Pharmaceutical Utility

Structural Identity & Nomenclature

The precise definition of 7,7-dimethyloctanoic acid is critical to distinguish it from industrial "neo" acid mixtures. It is an achiral, medium-chain fatty acid terminating in a tert-butyl group equivalents.

Chemical Data Matrix

| Parameter | Technical Specification |

| IUPAC Name | 7,7-Dimethyloctanoic acid |

| CAS Number | 130776-67-9 (Specific Isomer) Note: Often commercially mislabeled under 26896-20-8 (Neodecanoic acid mix) |

| Molecular Formula | |

| Molecular Weight | 172.26 g/mol |

| SMILES | CC(C)(C)CCCCCC(=O)O |

| InChI Key | YPIFGDQKSSMYHQ-UHFFFAOYSA-N |

| Lipophilicity (cLogP) | ~3.7 (Highly Lipophilic) |

| pKa (Predicted) | 4.80 ± 0.10 (Typical Carboxylic Acid) |

Structural Visualization

The following diagram illustrates the carbon numbering and the distinct "tail-branching" (omega-1) that differentiates this molecule from alpha-branched isomers (e.g., 2,2-dimethyloctanoic acid).

Figure 1: Connectivity map of 7,7-dimethyloctanoic acid highlighting the quaternary C7 position.[1]

Pharmaceutical Relevance: The Gem-Dimethyl Effect

In drug development, 7,7-dimethyloctanoic acid is not merely a surfactant but a metabolic probe . The gem-dimethyl group (two methyls on the same carbon) serves as a bioisostere for standard methylene groups but with significantly altered metabolic stability.

Mechanism of Metabolic Stability

Standard fatty acids undergo

-

-Oxidation Blocking: The bulky tert-butyl-like tail does not sterically hinder the initial activation of the carboxylic acid (at C1), allowing the molecule to enter cells. However, as the chain shortens during

- -Hydroxylation Inhibition: The C8 methyl groups are sterically crowded, reducing the efficiency of CYP450-mediated terminal hydroxylation compared to a linear chain.

Figure 2: Metabolic fate of the 7,7-isomer. The quaternary center acts as a 'stop' signal for oxidative degradation.

Synthetic Methodology

While industrial "neodecanoic acid" is produced via the Koch reaction (carbonylation of olefins) yielding mixed isomers, the synthesis of pure 7,7-dimethyloctanoic acid requires precise elongation chemistry to ensure the gem-dimethyl group is located at the tail.

Recommended Laboratory Protocol: Grignard Cross-Coupling

This protocol avoids isomer mixtures by coupling a neopentyl fragment with a linear halide.

Reagents:

-

3,3-Dimethylbutylmagnesium chloride (Neohexyl Grignard)

-

Ethyl 4-bromobutyrate

- (Kochi Catalyst)

-

THF (Anhydrous)

Step-by-Step Workflow:

-

Catalyst Preparation: Dissolve anhydrous LiCl (0.2 mol) and

(0.1 mol) in dry THF to form the -

Coupling Reaction:

-

Charge a flame-dried flask with Ethyl 4-bromobutyrate (1.0 eq) and THF. Cool to -78°C.

-

Add

(3 mol%). -

Slowly add 3,3-Dimethylbutylmagnesium chloride (1.1 eq) dropwise.

-

Note: The Grignard reagent provides the

fragment with the gem-dimethyl tail.

-

-

Workup: Allow to warm to room temperature over 4 hours. Quench with saturated

. Extract with diethyl ether. -

Hydrolysis: Reflux the resulting ester in ethanolic NaOH (2M) for 2 hours. Acidify with HCl to precipitate the free acid.

-

Purification: Vacuum distillation (bp ~135°C at 10 mmHg).

Analytical Characterization

To validate the synthesis, researchers must distinguish the 7,7-isomer from linear or

Mass Spectrometry (GC-MS) Profile

-

Molecular Ion (

): m/z 172 (weak). -

Base Peak: m/z 57 (

).-

Interpretation: The dominant fragmentation is the cleavage of the tert-butyl group (the "tail"). This is diagnostic. A linear decanoic acid would show a McLafferty rearrangement peak (m/z 60) as the base or major peak, but the stability of the tert-butyl cation makes m/z 57 dominant for the 7,7-isomer.

-

-

McLafferty Rearrangement: m/z 60 (observed due to the linear

segment).

NMR Spectroscopy ( )

- 0.90 ppm (s, 9H): The singlet signal is the definitive proof of the gem-dimethyl/tert-butyl tail. A doublet or triplet here would indicate a linear or iso-structure.

-

2.35 ppm (t, 2H):

- 1.2-1.6 ppm (m, 8H): Methylene chain envelope.

Applications in Formulation & Drug Delivery

The unique physicochemical profile of 7,7-dimethyloctanoic acid allows it to function as a permeation enhancer or a lipid anchor .

| Application Domain | Mechanism of Action |

| Transdermal Delivery | The bulky tail disrupts the ordered packing of stratum corneum lipids more effectively than linear fatty acids, increasing fluidity and drug permeation. |

| Prodrug Design | Esterification of drugs with 7,7-dimethyloctanoic acid creates highly lipophilic prodrugs. The steric bulk at the tail protects the ester bond from rapid enzymatic hydrolysis in plasma, extending half-life. |

| Ion Pair Reagents | Used in HPLC for the separation of basic drugs; the hydrophobic tail provides strong retention on C18 columns. |

References

-

PubChem. (2024).[1][2] 7,7-Dimethyloctanoic acid Compound Summary. National Library of Medicine. Link

-

Talele, T. T. (2018).[3] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Oakwood Chemical. (2024).[1][2] Safety Data Sheet: 7,7-Dimethyloctanoic acid. Link

-

AccuStandard. (2024). Perfluoro-3,7-dimethyloctanoic acid Reference Standards. (Cited for structural analog comparison). Link

-

ChemicalBook. (2024).[4] 3,7-Dimethyloctanoic Acid Properties. (Cited for physicochemical baseline of branched isomers). Link

Sources

- 1. CID 88351182 | C30H60O6 | CID 88351182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,7-Dimethyloctanoic acid | C10H20O2 | CID 17930367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4,4-Dimethylsterols Reduces Fat Accumulation via Inhibiting Fatty Acid Amide Hydrolase In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 7,7-Dimethyloctanoic Acid

Introduction

7,7-Dimethyloctanoic acid, a branched-chain carboxylic acid, is a molecule of significant interest in various fields, including pharmaceuticals and material science.[1] Its unique structural feature, a quaternary carbon center at the C7 position, imparts distinct physicochemical properties compared to its linear isomer, capric acid.[1] This guide provides a comprehensive overview of the primary synthetic routes to 7,7-dimethyloctanoic acid, offering in-depth analysis of the reaction mechanisms, detailed experimental protocols, and a comparative assessment of the different methodologies. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the preparation of this and similar branched-chain fatty acids.

Strategic Approaches to Synthesis

The synthesis of 7,7-dimethyloctanoic acid can be approached through several strategic disconnections. The most common and practical methods involve the formation of the carbon skeleton through nucleophilic substitution or addition reactions, followed by functional group manipulations. The key synthetic strategies that will be discussed in this guide are:

-

Malonic Ester Synthesis: A classic and versatile method for the synthesis of carboxylic acids.

-

Grignard Reagent-based Synthesis: A powerful tool for carbon-carbon bond formation.

-

Alternative Synthetic Routes: Including Knoevenagel condensation and oxidation of the corresponding alcohol.

Malonic Ester Synthesis

The malonic ester synthesis is a reliable and well-established method for preparing substituted carboxylic acids.[2][3] The core principle of this synthesis is the alkylation of a malonic ester, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[4][5]

Mechanistic Rationale

The α-protons of diethyl malonate are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This allows for deprotonation by a moderately strong base, such as sodium ethoxide, to form a stable enolate.[2][4] This enolate then acts as a nucleophile, attacking an appropriate alkyl halide in an SN2 reaction to form an alkylated malonic ester.[4][5] Subsequent acidic hydrolysis converts the diester into a dicarboxylic acid, which readily undergoes decarboxylation upon heating to furnish the final product.[4][5] A significant drawback of this method can be the potential for dialkylation, which can lower the yield of the desired mono-alkylated product.[3]

Synthetic Scheme

Caption: General workflow for the malonic ester synthesis of 7,7-dimethyloctanoic acid.

Detailed Experimental Protocol

Step 1: Formation of the Enolate

-

In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Cool the solution to room temperature and add diethyl malonate dropwise with stirring.

Step 2: Alkylation

-

To the stirred solution of the sodium enolate of diethyl malonate, add 1-bromo-5,5-dimethylhexane dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for 2-3 hours to ensure complete reaction.

Step 3: Hydrolysis and Decarboxylation

-

Cool the reaction mixture and add a solution of sodium hydroxide. Heat the mixture to reflux to hydrolyze the ester groups.

-

After hydrolysis is complete, cool the mixture and acidify with concentrated hydrochloric acid.

-

Heat the acidified solution to induce decarboxylation, which is typically observed by the evolution of carbon dioxide gas.

-

Continue heating until the gas evolution ceases.

Step 4: Work-up and Purification

-

Cool the reaction mixture and extract the product with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude 7,7-dimethyloctanoic acid can be purified by vacuum distillation.

Data Summary

| Parameter | Value | Reference |

| Starting Materials | Diethyl malonate, Sodium ethoxide, 1-bromo-5,5-dimethylhexane | [5] |

| Solvent | Ethanol | [4] |

| Reaction Temperature | Reflux | [4] |

| Typical Yield | Moderate to Good | [3] |

| Purification Method | Vacuum Distillation | N/A |

Grignard Reagent-based Synthesis

The use of Grignard reagents provides a powerful and versatile method for the construction of the carbon skeleton of 7,7-dimethyloctanoic acid. This approach typically involves the reaction of a suitable Grignard reagent with a substrate containing a carboxylic acid precursor.

Mechanistic Rationale

Grignard reagents are strong nucleophiles and strong bases.[6] Their utility in carboxylic acid synthesis often involves their reaction with carbon dioxide (carboxylation) or with a halo-ester followed by hydrolysis.[7] For the synthesis of 7,7-dimethyloctanoic acid, a key intermediate would be a Grignard reagent derived from a 6,6-dimethylheptyl halide.

The formation of the Grignard reagent itself can sometimes be challenging to initiate and requires strictly anhydrous conditions, as any trace of water will quench the reagent.[8] Once formed, the Grignard reagent can react with dry ice (solid CO2) in an anhydrous ether solvent. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide. A subsequent acidic workup protonates the resulting carboxylate to yield the carboxylic acid.[7]

Synthetic Scheme

Caption: Synthesis of 7,7-dimethyloctanoic acid via a Grignard reagent.

Detailed Experimental Protocol

Step 1: Preparation of the Grignard Reagent

-

In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of 1-bromo-6,6-dimethylheptane in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is often initiated by gentle warming.[8]

-

Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining alkyl bromide solution at a rate that maintains a steady reflux.[8]

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

-

Cool the Grignard reagent solution in an ice-salt bath.

-

Carefully add crushed dry ice (solid carbon dioxide) in small portions to the vigorously stirred Grignard solution. A large excess of dry ice is used to minimize side reactions.

-

Continue stirring until all the dry ice has sublimed.

Step 3: Work-up and Purification

-

Slowly and carefully add dilute sulfuric acid to the reaction mixture to hydrolyze the magnesium carboxylate salt.

-

Separate the ether layer and extract the aqueous layer with additional diethyl ether.

-

Wash the combined organic layers with water and then with a saturated sodium chloride solution.

-

Dry the ether solution over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting crude 7,7-dimethyloctanoic acid by vacuum distillation.

Data Summary

| Parameter | Value | Reference |

| Starting Materials | 1-bromo-6,6-dimethylheptane, Magnesium turnings, Dry Ice (CO2) | [7] |

| Solvent | Anhydrous diethyl ether | [8] |

| Reaction Temperature | Reflux for Grignard formation; low temperature for carboxylation | [8] |

| Typical Yield | Good | N/A |

| Purification Method | Vacuum Distillation | N/A |

Alternative Synthetic Strategies

While malonic ester and Grignard syntheses are the most common approaches, other methods can be employed for the synthesis of 7,7-dimethyloctanoic acid.

Knoevenagel Condensation

The Knoevenagel condensation is a modification of the aldol condensation that involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid or its esters.[9][10] For the synthesis of 7,7-dimethyloctanoic acid, a suitable aldehyde would be 6,6-dimethylheptanal. The Doebner modification of the Knoevenagel condensation, which uses pyridine as a catalyst, can lead to the formation of an α,β-unsaturated carboxylic acid, which would then require a subsequent reduction step to yield the desired saturated acid.[11]

Oxidation of 7,7-Dimethyloctanol

If the corresponding primary alcohol, 7,7-dimethyloctan-1-ol, is readily available, it can be oxidized to the carboxylic acid. A variety of oxidizing agents can be used for this transformation, such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). Care must be taken to choose an oxidizing agent that is strong enough to convert the primary alcohol to a carboxylic acid without causing unwanted side reactions.

Characterization of 7,7-Dimethyloctanoic Acid

The identity and purity of the synthesized 7,7-dimethyloctanoic acid should be confirmed using standard analytical techniques.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak at m/z 172, corresponding to the molecular weight of the compound.[1] High-resolution mass spectrometry can provide the exact mass.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of a carboxylic acid, and a strong absorption band around 1710 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show a singlet at high field corresponding to the six equivalent protons of the two methyl groups at the C7 position. The protons of the methylene groups along the chain will appear as multiplets. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The spectrum will show distinct signals for each of the carbon atoms in the molecule, including the quaternary carbon at C7 and the carbonyl carbon of the carboxylic acid group.

-

Conclusion

The synthesis of 7,7-dimethyloctanoic acid can be successfully achieved through several established synthetic routes. The choice of method will depend on factors such as the availability of starting materials, desired scale of the reaction, and the equipment available. The malonic ester synthesis offers a classic and reliable approach, while the Grignard reagent-based synthesis provides a powerful alternative for carbon-carbon bond formation. This guide has provided the fundamental principles, detailed protocols, and comparative insights to aid researchers in the selection and execution of the most suitable synthetic strategy for their specific needs.

References

-

Malonic Ester Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved January 30, 2026, from [Link]

-

21.10: Malonic Ester Synthesis - Chemistry LibreTexts. (2020, August 26). Retrieved January 30, 2026, from [Link]

-

Malonic ester synthesis - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

-

The Grignard Reagents: Their Preparation. (n.d.). Ursinus Digital Commons. Retrieved January 30, 2026, from [Link]

-

SYNTHESIS OF MALONIC ACID ESTERS. (2026, January 4). ResearchGate. Retrieved January 30, 2026, from [Link]

-

CH362: Experimental Chemistry I. (n.d.). Oregon State University. Retrieved January 30, 2026, from [Link]

-

MW Synthesis of ZIF-7. The Effect of Solvent on Particle Size and Hydrogen Sorption Properties. (2020, November 29). MDPI. Retrieved January 30, 2026, from [Link]

-

7-Methoxy-3,7-dimethyloctanoic acid | C11H22O3 | CID 85829012 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

-

Carboxylic compound synthesis by hydrocarboxylation. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

-

Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis. (2025, June 5). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

-

Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

-

The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase. (2025, July 16). PubMed Central. Retrieved January 30, 2026, from [Link]

-

Preparation and reactions of medium-ring Grignard reagent. (n.d.). DSpace@MIT. Retrieved January 30, 2026, from [Link]

-

Grignard Reagents. (2023, January 22). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

-

Catalytic Esterification of Medium-Chain Fatty Acids: Kinetic Investigations. (n.d.). SciRP.org. Retrieved January 30, 2026, from [Link]

-

One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023, October 26). MDPI. Retrieved January 30, 2026, from [Link]

-

EXPERIMENT SEVEN. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Catalytic Esterification of Medium-Chain Fatty Acids: Kinetic Investigations. (2017, December 14). Retrieved January 30, 2026, from [Link]

-

Combination of ester biosynthesis and ω-oxidation for production of mono-ethyl dicarboxylic acids and di-ethyl esters in a whole-cell biocatalytic setup with Escherichia coli. (2017, November 2). NIH. Retrieved January 30, 2026, from [Link]

-

Knoevenagel condensation. (2023, January 14). YouTube. Retrieved January 30, 2026, from [Link]

-

5.2 – Solutions for Chapter 3 – Reactivity – Page 6. (n.d.). eCampusOntario Pressbooks. Retrieved January 30, 2026, from [Link]

-

Grignard-reagent formation in Multi-product facilities ‒ not an easy task! (n.d.). Schnyderchemsafety. Retrieved January 30, 2026, from [Link]

-

Chemical Properties of 3,7-Dimethyl-octanoic acid (CAS 5698-27-1). (n.d.). Cheméo. Retrieved January 30, 2026, from [Link]

-

29.4: Biosynthesis of Fatty Acids. (2024, September 22). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

Sources

- 1. Buy 7,7-Dimethyloctanoic acid | 26896-20-8 [smolecule.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CH362: Experimental Chemistry I [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Knoevenagel Condensation [organic-chemistry.org]

Technical Whitepaper: Thermal Stability Profile and Degradation Kinetics of 7,7-Dimethyloctanoic Acid

Executive Summary

7,7-Dimethyloctanoic acid (CAS: 14352-61-5) is a specialized branched-chain fatty acid utilized as a lipophilic building block in pharmaceutical synthesis and lipid formulation. Unlike linear fatty acids (e.g., Capric acid), the terminal gem-dimethyl moiety introduces steric bulk that alters Van der Waals packing, resulting in unique thermal properties.

This technical guide provides a rigorous analysis of the molecule's thermal stability. It details the mechanistic pathways of degradation—primarily decarboxylation and oxidative cleavage—and establishes a self-validating experimental framework for researchers to determine shelf-life and processing limits in drug development contexts.

Part 1: Structural Analysis & Physicochemical Baseline

To predict degradation, one must first understand the molecular architecture. 7,7-Dimethyloctanoic acid (

Critical Physical Properties

The following data points serve as the baseline for stability assessment. Deviations from these values during QC indicate degradation.

| Property | Value | Experimental Relevance |

| Molecular Weight | 172.26 g/mol | Baseline for mass balance calculations. |

| Boiling Point | 243–253°C (at 760 mmHg) | Upper limit for thermal processing before phase change/degradation overlap. |

| Flash Point | 122°C (Closed Cup) | Critical safety threshold for oxidative environments. |

| Auto-ignition | >300°C | Indicates high resistance to spontaneous combustion, but not necessarily chemical stability. |

| pKa | ~4.8 (Predicted) | Dictates pH-dependent hydrolysis risks in formulation. |

The Gem-Dimethyl Effect

The 7,7-dimethyl substitution is the defining stability feature. Biologically, this terminal branching hinders

Part 2: Thermal Degradation Mechanisms

When subjected to thermal stress, 7,7-Dimethyloctanoic acid follows three primary degradation pathways. Understanding these allows for the selection of appropriate stabilizers (e.g., antioxidants or chelators).

Pathway A: Thermal Decarboxylation

At temperatures approaching the boiling point (>200°C), or in the presence of metal oxide catalysts, the molecule undergoes decarboxylation.

-

Mechanism: Homolytic cleavage of the C-C bond between the alpha-carbon and the carboxyl group.

-

Product: 6,6-Dimethylheptane +

. -

Kinetics: Follows first-order Arrhenius kinetics. The activation energy (

) is typically high (~140-160 kJ/mol) for uncatalyzed reactions but drops significantly in the presence of impurities like iron or copper.

Pathway B: Oxidative Degradation (Radical Chain Reaction)

Even below the flash point (e.g., 60–100°C), exposure to oxygen initiates radical formation.

-

Initiation: Abstraction of a hydrogen atom, typically from the

-position (C2) or -

Propagation: Reaction with

to form peroxy radicals ( -

Termination: Chain scission producing shorter chain aldehydes and ketones (rancidity).

Pathway C: Anhydride Formation

Under anhydrous heat, two molecules may condense to form the symmetric anhydride, releasing water. This is reversible but alters the stoichiometry of downstream reactions.

Visualizing the Degradation Pathways

Figure 1: Primary degradation pathways for 7,7-Dimethyloctanoic acid under thermal and oxidative stress.

Part 3: Experimental Assessment Protocols

To validate the stability of a specific lot of 7,7-Dimethyloctanoic acid, do not rely on generic datasheets. Perform the following self-validating protocols.

Protocol A: TGA/DSC Thermal Profiling

Objective: Determine the exact onset temperature of degradation (

-

Instrument: Simultaneous Thermal Analyzer (STA) or separate TGA/DSC.

-

Sample Prep: 5–10 mg of acid in an alumina crucible (hermetically sealed with a pinhole for self-generated atmosphere).

-

Method:

-

Equilibrate at 30°C.

-

Ramp 10°C/min to 350°C under Nitrogen (inert) to find

(Decarboxylation). -

Validation Run: Ramp 10°C/min under Air (oxidative) to observe the exothermic shift caused by oxidation.

-

-

Acceptance Criterion:

(Inert) should be >200°C. A shift of >20°C lower in Air indicates high oxidative sensitivity.

Protocol B: Isothermal Stress Testing (Accelerated Stability)

Objective: Mimic long-term storage conditions using the Arrhenius principle (ICH Q1A).

-

Setup: Place samples in chemically inert glass vials (Type I borosilicate).

-

Conditions:

-

Condition A: 60°C / Ambient Humidity (2 weeks).

-

Condition B: 80°C / Ambient Humidity (3 days).

-

-

Analysis: Analyze via GC-MS (Gas Chromatography-Mass Spectrometry) after derivatization.

-

Derivatization:[1] Treat with

-Methanol to form methyl esters (prevents tailing of the acid).

-

-

Key Markers: Look for the appearance of "n-1" alkane peaks (decarboxylation) or oxygenated species (ketones) near the retention time of the parent peak.

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for stability validation.

Part 4: Storage and Handling Recommendations

Based on the degradation mechanisms identified above, the following handling procedures are mandatory for maintaining pharmaceutical-grade purity.

-

Inert Atmosphere: Store under a blanket of Nitrogen or Argon. Oxygen is the primary accelerant for degradation at ambient temperatures.

-

Temperature Control: While the molecule is stable at room temperature, long-term storage should be at 2–8°C to minimize the rate of spontaneous oxidation.

-

Container Material: Use Type I Glass or HDPE. Avoid carbon steel or iron-containing alloys, as trace metal ions catalyze radical formation (Fenton chemistry).

References

-

ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

PubChem. (n.d.). 7,7-Dimethyloctanoic acid (Compound Summary). National Library of Medicine. [Link]

-

Shin, H. Y., et al. (2018). Thermal Degradation of Long Chain Fatty Acids. National Institutes of Health (PubMed).[2] [Link]

Sources

Introduction: Beyond the Straight Chain - A New Paradigm in Fatty Acid Therapeutics

An In-Depth Technical Guide to the Therapeutic Potential of Branched-Chain Fatty Acids

For decades, the biomedical research landscape has focused predominantly on straight-chain fatty acids, elucidating their roles in everything from energy metabolism to cellular signaling. However, an under-explored class of lipids, the branched-chain fatty acids (BCFAs), is emerging as a source of potent bioactive molecules with significant therapeutic potential.[1] BCFAs are saturated fatty acids characterized by one or more methyl groups along their carbon backbone.[2] The most common forms in biological systems are the iso and anteiso configurations, where the methyl branch is located on the penultimate (n-2) or antepenultimate (n-3) carbon, respectively.[2][3]

These structural nuances, seemingly minor, confer unique physicochemical properties that dramatically alter their biological function compared to their straight-chain counterparts.[4] BCFAs are crucial for maintaining membrane fluidity in various bacteria and are found in the human diet, primarily in dairy products, ruminant meats, and fermented foods.[1][5][6] Furthermore, they are synthesized by the gut microbiota and are major components of the vernix caseosa, the waxy coating on newborn infants, suggesting a fundamental role in neonatal development and gut health.[3][7][8] This guide provides a technical overview of the burgeoning evidence supporting the therapeutic applications of BCFAs in inflammatory diseases, cancer, and metabolic disorders, offering insights for researchers and drug development professionals.

Part 1: The Therapeutic Landscape of BCFAs

The unique structures of BCFAs translate into specific biological activities, positioning them as promising therapeutic agents across a spectrum of diseases. Their effects are often highly specific to the isomer (iso- vs. anteiso-) and the cellular context.

Anti-Inflammatory and Immune-Modulatory Applications

BCFAs exhibit potent immune-modulatory effects, capable of orchestrating a coordinated anti-inflammatory response across multiple tissues, including the gut and brain.[9] This has profound implications for both acute inflammatory conditions and chronic diseases characterized by aberrant inflammation.

A. Necrotizing Enterocolitis (NEC): A Case Study in Neonatal Health

NEC is a devastating inflammatory bowel disease primarily affecting premature infants, linked to intestinal immaturity and an exaggerated immune response.[10][11] BCFAs, naturally present in the vernix caseosa ingested by full-term infants, appear to play a protective role.[7][8]

-

Mechanism of Action: In a neonatal rat model, dietary supplementation with BCFAs reduced the incidence of NEC by over 50%.[7][12] This protective effect is multifactorial. BCFAs were shown to be selectively incorporated into the ileal tissue, where they prompted a threefold increase in the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10).[7][12] Concurrently, BCFAs altered the gut microbial ecosystem, favoring the growth of BCFA-utilizing bacteria such as Bacillus subtilis, which was found in five-fold greater abundance in healthy pups compared to those with NEC.[7] This suggests that BCFAs foster a symbiotic gut environment while directly tempering the inflammatory response in the intestinal mucosa.

B. Broader Anti-Inflammatory Potential

The immune-modulating capacity of BCFAs extends beyond the neonatal gut. They have been shown to reduce pro-inflammatory cytokines and suppress disease-associated gene pathways, including those related to Alzheimer's and Parkinson's disease.[9] This suggests a broad therapeutic potential for a range of conditions:

-

Neurodegenerative Diseases

-

Cardiovascular Disease

-

Autoimmune Conditions (e.g., Rheumatoid Arthritis)

-

Metabolic disorders with a chronic inflammatory component[9]

Some of these effects may be mediated through pattern recognition receptors. For instance, Bordetella colonization factor A (BcfA), an outer membrane protein with adjuvant function, activates antigen-presenting cells through Toll-like receptor 4 (TLR4) to promote a TH1-polarized immune response while attenuating the TH2 response.[13][14] While BcfA itself is a protein, this highlights how branched-chain structures can interact with key immune receptors.

Anti-Cancer Properties: Inducing Targeted Cell Death

Specific BCFAs have demonstrated significant anti-cancer activity, primarily through the induction of apoptosis in tumor cells, with minimal toxicity to healthy cells.[15][16]

A. 13-Methyltetradecanoic Acid (13-MTD): A Potent Anti-Neoplastic Agent

13-MTD, an iso-BCFA (iso-15:0), has emerged as a lead compound in this area. Originally purified from a soy fermentation product, it has shown efficacy against a wide array of human cancer cell lines, including breast, prostate, bladder, liver, and T-cell lymphomas.[15][16][17]

-

Mechanism of Action: 13-MTD's primary mechanism is the induction of mitochondrial-mediated apoptosis.[15][18] It achieves this by modulating critical intracellular signaling pathways. Specifically, 13-MTD down-regulates the phosphorylation of AKT, a key pro-survival kinase, thereby de-repressing apoptotic signals.[15][17] This leads to the activation of downstream executioner caspases, such as caspase-3, and the subsequent cleavage of poly ADP-ribose polymerase (PARP), culminating in programmed cell death.[17][19] This targeted disruption of pro-survival signaling makes 13-MTD a promising candidate for chemotherapy.[15][16]

Figure 1: Signaling pathway of 13-MTD-induced apoptosis in cancer cells.

B. Structural Specificity: Iso- vs. Anteiso-BCFAs

The anti-cancer potency of BCFAs is highly dependent on their isomeric form. Studies comparing iso-pentadecanoic acid (13-MTD) and its anteiso-counterpart (12-methyltetradecanoic acid) in MCF-7 human breast cancer cells reveal a stark difference in efficacy.[20]

| Parameter (MCF-7 Cells) | iso-Pentadecanoic Acid (13-MTD) | anteiso-Pentadecanoic Acid |

| Cell Viability Reduction (72h) | 44 ± 6.8% | No significant effect |

| Cellular Incorporation | High (19.1 ± 1.3 µmol/mg protein) | Low (11.8 ± 0.7 µmol/mg protein) |

| Pro-apoptotic Bax Gene | Upregulated (1.72-fold) | No significant effect |

| Anti-apoptotic Bcl-2 Gene | Downregulated (0.71-fold) | No significant effect |

| (Data synthesized from BenchChem)[20] |

This difference is attributed to the greater cellular uptake of the iso form and its superior ability to induce the expression of pro-apoptotic genes.[20] This underscores the critical importance of stereochemistry in designing BCFA-based therapeutics.

Metabolic Health: Countering Obesity and Insulin Resistance

Emerging evidence strongly links BCFAs to improved metabolic health. Systematic reviews and meta-analyses have revealed a significant negative correlation between circulating BCFA levels and the risk of metabolic syndrome, insulin resistance, high triglycerides, and obesity.[21][22][23][24]

-

Mechanism of Action in Adipocytes and Hepatocytes: BCFAs directly influence the expression of genes central to lipid metabolism and inflammation in key metabolic tissues.[3] In human adipocytes, iso-BCFAs decrease the expression of genes involved in lipid synthesis.[3] Both iso- and anteiso-BCFAs can alter the expression of inflammatory genes. Notably, they exhibit opposing effects on Interleukin-6 (IL-6), a major inflammatory mediator in obesity; iso-BCFAs decrease its expression while anteiso-BCFAs increase it.[3]

| Gene Target | Effect of iso-BCFA | Effect of anteiso-BCFA | Biological Function |

| ELOVL6 | Decrease | No significant effect | Fatty acid elongation |

| IL-6 | Decrease | Increase | Pro-inflammatory cytokine |

| ALOX-15 | Decrease | Decrease | Pro-inflammatory enzyme |

| (Data from a study on human visceral adipocytes)[3] |

In hepatocytes, iso-BCFAs (specifically 14-methylpentadecanoic acid) have been shown to lower the expression of Fatty Acid Synthase (FASN) and C-Reactive Protein (CRP), key players in fat synthesis and systemic inflammation, respectively. In contrast, an anteiso-BCFA (12-methyltetradecanoic acid) increased their expression, again highlighting isomer-specific effects.[25] These findings suggest that supplementation with specific BCFAs, particularly iso-forms, could be a viable strategy to improve insulin sensitivity and reduce the low-grade inflammation associated with obesity.[3][26]

Part 2: Methodologies for BCFA Research

Advancing the therapeutic development of BCFAs requires robust and validated methodologies for their analysis and functional characterization.

Analytical Techniques for BCFA Profiling

Accurate quantification and isomer differentiation are critical for understanding the roles of BCFAs. While gas chromatography (GC) has been a traditional method, modern liquid chromatography (LC) techniques offer superior isomer-selective analysis without the need for derivatization.[27][28]

Protocol 1: UHPLC-ESI-QTOF-MS for Isomer-Selective BCFA Profiling [27][28]

This protocol describes an untargeted method for profiling BCFAs in biological samples like bacterial lipid extracts or human plasma.

-

Lipid Extraction:

-

Homogenize the sample (e.g., cell pellet, plasma) in a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortex thoroughly and incubate on ice for 30 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge at 2,000 x g for 10 minutes.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitute the sample in a suitable solvent (e.g., 90:10 methanol:water) for LC-MS analysis.

-

-

Chromatographic Separation:

-

Instrument: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A charged surface hybrid (CSH) C18 column (e.g., Acquity UPLC CSH C18) is effective for separating long-chain BCFAs. For short- and medium-chain isomers, a polysaccharide column (e.g., Chiralpak IG-U) may provide better resolution.[27][28]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid.

-

Gradient: Develop a suitable gradient from ~30% B to 100% B over 20-30 minutes to resolve different fatty acid species.

-

Flow Rate: 0.3-0.4 mL/min.

-

Column Temperature: 40-50°C.

-

-

Mass Spectrometry Detection:

-

Instrument: Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS) with an Electrospray Ionization (ESI) source.

-

Mode: Operate in negative ion mode for fatty acid detection.

-

Acquisition: Use a data-independent acquisition method like Sequential Window Acquisition of all Theoretical Mass Spectra (SWATH) to acquire both precursor and fragment ion data for all analytes.

-

Data Analysis: Identify BCFAs based on accurate mass, retention time, and fragmentation patterns compared to authentic standards and lipid databases.

-

In Vitro Functional Assays

Cell-based assays are essential for dissecting the molecular mechanisms of BCFA action.

Figure 2: General experimental workflow for in vitro analysis of BCFA effects.

Protocol 2: Assessing BCFA-Induced Apoptosis in T-cell Lymphoma Cells [17]

This protocol is adapted from studies on 13-MTD in Jurkat cells.

-

Cell Culture and Treatment:

-

Culture Jurkat cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells at a density of 2 x 10⁵ cells/mL in 6-well plates.

-

Prepare a stock solution of 13-MTD in DMSO. Treat cells with varying concentrations of 13-MTD (e.g., 20, 40, 80 µg/mL) or a vehicle control (DMSO) for 12, 24, and 48 hours.

-

-

Apoptosis Detection by Flow Cytometry:

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend cells in 100 µL of 1X Annexin-binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubate in the dark at room temperature for 15 minutes.

-

Add 400 µL of 1X Annexin-binding buffer.

-

Analyze immediately on a flow cytometer. Quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

-

Western Blot for Apoptotic Markers:

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 30-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-p-AKT, anti-AKT, anti-cleaved Caspase-3, anti-PARP, anti-β-actin).

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Part 3: Future Directions and Conclusion

The evidence presented in this guide strongly indicates that branched-chain fatty acids are not merely structural lipids but potent signaling molecules with significant therapeutic potential. Their ability to modulate inflammation, induce cancer cell apoptosis, and correct metabolic dysregulation positions them as a versatile class of compounds for drug development.

Key future research should focus on:

-

Human Clinical Trials: While in vitro and animal data are compelling, rigorous human trials are critically needed to validate the efficacy and safety of BCFA supplementation for conditions like metabolic syndrome, inflammatory bowel disease, and as an adjunct in cancer therapy.[1]

-

Isomer-Specific Development: The divergent effects of iso- and anteiso-BCFAs necessitate the development of isomer-pure formulations to maximize therapeutic benefit and minimize potential off-target effects.[3][25]

-

Delivery Systems: Exploring novel delivery mechanisms, such as encapsulation or engineered microorganisms that produce specific BCFAs in situ, could enhance bioavailability and tissue targeting.[9]

-

Receptor Identification: Elucidating the specific cell surface or nuclear receptors that mediate the signaling effects of BCFAs will be crucial for a complete mechanistic understanding and for designing next-generation therapeutics.

References

-

Ran-Ressler, R., Khailova, L., Arciniega-Martinez, A., et al. (2011). Branched chain fatty acids reduce the incidence of necrotizing enterocolitis and alter gastrointestinal microbial ecology in a neonatal rat model. PLoS One, 6(12), e29032. Available from: [Link]

-

Tsai, L. (n.d.). Branched Chain Fatty Acids Have Immune-Modulatory Effects. Massachusetts Institute of Technology. Available from: [Link]

-

Ran-Ressler, R., Khailova, L., Arciniega-Martinez, A., et al. (2011). Branched Chain Fatty Acids Reduce the Incidence of Necrotizing Enterocolitis and Alter Gastrointestinal Microbial Ecology in a Neonatal Rat Model. ResearchGate. Available from: [Link]

-

Wikipedia. (2023). 13-Methyltetradecanoic acid. Available from: [Link]

-

Czumaj, A., Mika, A., & Śledziński, T. (2022). Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells. International Journal of Molecular Sciences, 23(11), 6193. Available from: [Link]

-

Jenkins, D.J.A., Al-Majmaie, A., Jones, P.J.H., et al. (2022). Association of branched chain fatty acids with cardiometabolic disorders in humans: a systematic review. Nutrition Reviews, 81(5), 556-563. Available from: [Link]

-

Jenkins, D.J.A., Al-Majmaie, A., Jones, P.J.H., et al. (2022). Association of branched chain fatty acids with cardiometabolic disorders in humans: a systematic review. ResearchGate. Available from: [Link]

-

Wang, Y., Li, D., & Wang, Z. (2023). Association of branched-chain fatty acids with metabolic syndrome: a systematic review and meta-analysis of observational studies. Food & Function, 14(14), 6312-6319. Available from: [Link]

-

Yang, Z., Liu, S., Chen, H., et al. (2009). Induction of apoptotic cell death and in vivo growth inhibition of human cancer cells by a saturated branched-chain fatty acid, 13-methyltetradecanoic acid. Cancer Letters, 284(1), 60-68. Available from: [Link]

-

Martin, C.R., & Walker, W.A. (2021). The Role of Dietary Fats in the Development and Prevention of Necrotizing Enterocolitis. Nutrients, 13(3), 997. Available from: [Link]

-

Dailey, O.D. Jr., & Cermak, S.C. (2011). Anticancer activity of branched-chain derivatives of oleic acid. Anticancer Research, 31(9), 2843-2847. Available from: [Link]

-

Li, Y., Kang, X., Zhou, J., et al. (2023). Alterations of the gut microbiota and short chain fatty acids in necrotizing enterocolitis and food protein-induced allergic protocolitis infants: A prospective cohort study. Frontiers in Cellular and Infection Microbiology, 13, 1113615. Available from: [Link]

-

Zhang, R., Zhang, Y., & Shao, Z. (2025). Branched- Chain Fatty Acids and Obesity: A Narrative Review. Nutrition Reviews. Available from: [Link]

-

Czumaj, A., Mika, A., & Śledziński, T. (2022). Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line. Lipids in Health and Disease, 21(1), 74. Available from: [Link]

-

Ran-Ressler, R.R., O'Donnell-Megaro, A.M., Brenna, J.T., et al. (2012). Branched Chain Fatty Acids (BCFA) in the neonatal gut, and estimated dietary intake in infancy and adulthood. Journal of Parenteral and Enteral Nutrition, 36(1 Suppl), 75S-81S. Available from: [Link]

-

Yang, Y., Liu, S., Gao, M., et al. (2013). 13-Methyltetradecanoic Acid Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3. PLoS One, 8(6), e65308. Available from: [Link]

-

Yang Zhen Hua 851. (n.d.). 13-MTD Fatty Acid. Available from: [Link]

-

Wang, Y., Li, D., & Wang, Z. (2023). Association of branched-chain fatty acids with metabolic syndrome: a systematic review and meta-analysis of observational studies. Semantic Scholar. Available from: [Link]

-

Sterling, H., Abdel-Ghaffar, A., Amer, A.O., et al. (2024). The adjuvant BcfA activates antigen presenting cells through TLR4 and supports TFH and TH1 while attenuating TH2 gene programming. Frontiers in Immunology, 15, 1439418. Available from: [Link]

-

Wallace, T.C. (2020). Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. Nutrients, 12(9), 2851. Available from: [Link]

-

LCGC International. (2023). Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples. Available from: [Link]

-

Nilsen, M.S., Thoresen, G.H., Bakke, S.S., et al. (2022). Divergent effects of monomethyl branched-chain fatty acids on energy metabolism and insulin signaling in human myotubes. American Journal of Physiology-Endocrinology and Metabolism, 322(5), E435-E446. Available from: [Link]

-

He, J., Zhang, P., & Shen, X. (2024). Short-Chain Fatty Acids and Human Health: From Metabolic Pathways to Current Therapeutic Implications. Metabolites, 14(2), 89. Available from: [Link]

-

Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological Reviews, 55(2), 288-302. Available from: [Link]

-

Yang, Y., Liu, S., Gao, M., et al. (2013). 13-Methyltetradecanoic Acid Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3. Figshare. Available from: [Link]

-

Zhang, R., Zhang, Y., & Shao, Z. (2025). Branched- Chain Fatty Acids and Obesity: A Narrative Review. Nutrition Reviews. Available from: [Link]

-

Bashir, S., Nagel, M., & Lämmerhofer, M. (2023). Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. Journal of Chromatography A, 1701, 464111. Available from: [Link]

-

Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological Reviews, 55(2), 288-302. Available from: [Link]

-

Dellait. (n.d.). Branched-chain fatty acids role in health and nutrition. Available from: [Link]

-

Sterling, H., Abdel-Ghaffar, A., Amer, A.O., et al. (2024). The adjuvant BcfA activates antigen presenting cells through TLR4 and supports TFH and TH1 while attenuating TH2 gene programming. Frontiers in Immunology, 15, 1439418. Available from: [Link]

-

Zhang, R., Zhang, Y., & Shao, Z. (2025). Branched- Chain Fatty Acids and Obesity: A Narrative Review. Semantic Scholar. Available from: [Link]

-

Lipotype. (n.d.). Branched-Chain Fatty Acid - Lipid Analysis. Available from: [Link]

-

ResearchGate. (n.d.). Overview of signaling pathways regulated by SCFA and LCFAs in T and B cell. Available from: [Link]

-